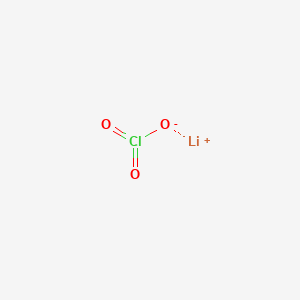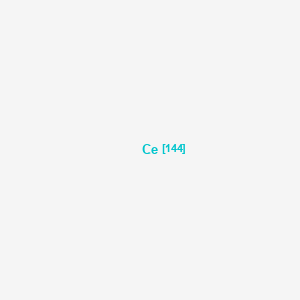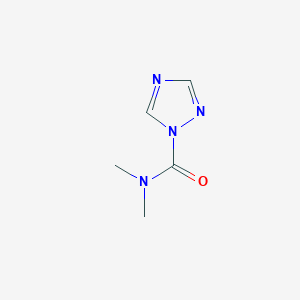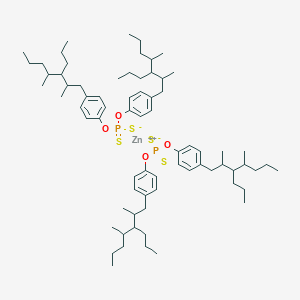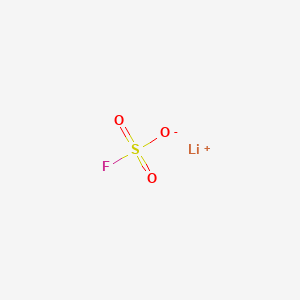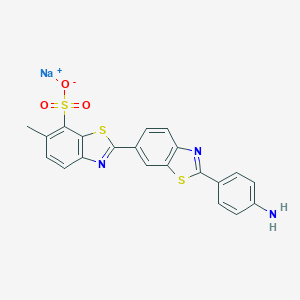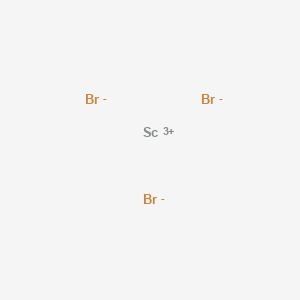
Scandium(III)-bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(3+);tribromide, also known as scandium tribromide, is a chemical compound composed of scandium and bromine with the formula ScBr₃. It is a trihalide, hygroscopic, and water-soluble compound. Scandium tribromide is known for its unique properties and applications in various fields, including chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Scandium tribromide has several scientific research applications:
Materials Science: Scandium tribromide is utilized in the preparation of materials with specific electronic and magnetic characteristics.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Optical Sensors: Scandium tribromide is used in the development of highly selective and ultra-sensitive optical sensors for detecting scandium ions.
Wirkmechanismus
Target of Action
Scandium(3+);tribromide, also known as Scandium bromide or ScBr3, is a trihalide, hygroscopic, water-soluble chemical compound of scandium and bromine These clusters are of interest for their structure and magnetic properties .
Mode of Action
It’s known that scandium(3+);tribromide is produced through the burning of scandium in bromine gas . The reaction is as follows:
2 Sc (s) + 3 Br2 (g) → 2 ScBr3 (s) This suggests that Scandium(3+);tribromide interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
It’s known that scandium(3+);tribromide is used for solid-state synthesis of unusual clusters . These clusters may affect various biochemical pathways depending on their structure and magnetic properties.
Pharmacokinetics
It’s known that scandium(3+);tribromide is a water-soluble compound , which suggests that it may have good bioavailability.
Result of Action
It’s known that scandium(3+);tribromide is used for solid-state synthesis of unusual clusters . These clusters may have various molecular and cellular effects depending on their structure and magnetic properties.
Action Environment
The action of Scandium(3+);tribromide can be influenced by various environmental factors. For example, the synthesis of Scandium(3+);tribromide involves the burning of scandium in bromine gas , suggesting that the presence of bromine gas is a crucial environmental factor for its action. Furthermore, as a water-soluble compound , the presence of water may also influence the action of Scandium(3+);tribromide.
Vorbereitungsmethoden
Scandium tribromide can be synthesized through several methods:
- Scandium tribromide is produced by burning scandium in bromine gas:
Direct Reaction: 2Sc(s)+3Br2(g)→2ScBr3(s)
Reaction with Hydrobromic Acid: Scandium tribromide can also be prepared by reacting excess hydrobromic acid with scandium oxide, followed by crystallization of the hexahydrate from the solution.
Ammonium Bromide Route: Heating a reaction mixture of ammonium bromide and scandium oxide or scandium bromide hexahydrate through an intermediate compound, (NH₄)₃ScBr₆, decomposes to obtain anhydrous scandium tribromide.
Analyse Chemischer Reaktionen
Scandium tribromide undergoes various chemical reactions, including:
Oxidation and Reduction: Scandium tribromide can participate in redox reactions, where scandium can change its oxidation state.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands, forming different scandium complexes.
Complex Formation: Scandium tribromide is used in the synthesis of unusual clusters such as Sc₁₉Br₂₈Z₄ (Z = Mn, Fe, Os, or Ru), which are of interest for their structure and magnetic properties.
Vergleich Mit ähnlichen Verbindungen
Scandium tribromide can be compared with other scandium halides such as scandium fluoride, scandium chloride, and scandium triiodide. Each of these compounds has unique properties and applications:
Scandium Fluoride (ScF₃): Known for its high melting point and use in optical materials.
Scandium Chloride (ScCl₃): Used in the synthesis of other scandium compounds and as a catalyst in organic reactions.
Scandium Triiodide (ScI₃): Utilized in the preparation of scandium-containing materials with specific electronic properties.
Scandium tribromide stands out due to its specific reactivity and the ability to form unique clusters and complexes, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
13465-59-3 |
|---|---|
Molekularformel |
Br3Sc |
Molekulargewicht |
284.67 g/mol |
IUPAC-Name |
tribromoscandium |
InChI |
InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
APPHYFNIXVIIJR-UHFFFAOYSA-K |
SMILES |
[Sc+3].[Br-].[Br-].[Br-] |
Kanonische SMILES |
[Sc](Br)(Br)Br |
Key on ui other cas no. |
13465-59-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
